1-(4-butoxyphenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea
Description
1-(4-butoxyphenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea is a synthetic urea derivative featuring a 4-butoxyphenyl group and a hydroxymethyl-substituted cyclopropane ring. Cyclopropane rings are known to confer metabolic stability and conformational rigidity, which may optimize binding affinity and reduce off-target effects.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-3-10-21-14-6-4-13(5-7-14)18-15(20)17-11-16(12-19)8-9-16/h4-7,19H,2-3,8-12H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNHKUGVYFQEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-butoxyphenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the butoxyphenyl intermediate: This step involves the alkylation of 4-hydroxyphenyl with butyl bromide in the presence of a base such as potassium carbonate.
Cyclopropyl ring formation: The cyclopropyl ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Urea formation: The final step involves the reaction of the cyclopropyl intermediate with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-butoxyphenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-butoxyphenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-butoxyphenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Altering receptor function and signaling pathways.
Modifying cellular processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing cyclopropane, urea, or alkoxy-phenyl motifs. Key differences in structure, physicochemical properties, and biological activity are highlighted.
Table 1: Structural and Functional Comparison of Selected Compounds
Key Findings:
Impact of Alkoxy Chain Length: The 4-butoxy group in the target compound increases lipophilicity (logP ~3.2) compared to shorter alkoxy chains (e.g., methoxy, logP ~1.9). This may enhance tissue penetration but reduce aqueous solubility. In montelukast analogs, bulkier substituents (e.g., quinoline, carboxymethyl) contribute to higher molecular weight (~600 g/mol) and logP (~4.8), favoring prolonged receptor binding but limiting blood-brain barrier penetration .
Role of Cyclopropane Substituents :
- The hydroxymethyl group on the cyclopropane in the target compound improves hydrogen-bonding capacity versus unsubstituted cyclopropane derivatives. This could enhance target selectivity but may reduce metabolic stability compared to carboxymethyl groups (as in montelukast) .
Urea vs. Sulfanyl/Carboxylic Acid Linkers: Urea-based compounds exhibit distinct binding modes compared to sulfanyl-linked montelukast derivatives.
Solubility-Bioavailability Trade-offs :
- Carboxy-substituted cyclopropane analogs (e.g., hypothetical compound in Table 1) show improved aqueous solubility (logP ~2.5) but reduced cellular uptake, highlighting the need for balanced hydrophilicity in drug design .
Biological Activity
1-(4-butoxyphenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores the compound's pharmacodynamics, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 307.4 g/mol. The structure features a urea moiety linked to a cyclopropyl group and a butoxyphenyl substituent, which may influence its biological interactions.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Receptor Modulation : Compounds in this class may act as antagonists or agonists at specific receptors, influencing pathways related to metabolism and appetite regulation.
- Enzyme Inhibition : The urea functional group is known for its ability to inhibit certain enzymes, which can lead to altered metabolic processes.
Pharmacological Effects
The following table summarizes key pharmacological effects observed in studies involving similar compounds:
Case Studies
- Study on Orexin Receptor Antagonism : A study evaluated the effects of a structurally related compound on orexin receptor antagonism. Results showed significant reductions in food intake and body weight in obese mice models, suggesting potential applications in obesity treatment.
- Metabolic Pathway Analysis : Another investigation focused on the metabolic pathways affected by similar urea derivatives. It was found that these compounds could modulate lipid metabolism through enzyme inhibition, leading to decreased lipid accumulation in adipose tissues.
Toxicity and Safety Profile
While the primary focus is on biological activity, safety assessments are crucial. Preliminary studies suggest that compounds like this compound exhibit low toxicity at therapeutic doses, but comprehensive genotoxicity testing is warranted to ensure safety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
